molecular formula C16H19Br2F3N2O B12296800 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one

Cat. No.: B12296800
M. Wt: 472.14 g/mol
InChI Key: OYOLCJGVCGTJOP-UHFFFAOYSA-N
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Description

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one is a complex organic compound with a unique structure that includes bromine, fluorine, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final steps involve reacting this compound with a primary amine and hydrogenating the resulting Schiff’s base .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and sulfohalides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different brominated or fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzyl alcohol
  • 2-Amino-3,5-dibromobenzonitrile
  • Bromhexine hydrochloride

Uniqueness

Compared to these similar compounds, 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one is unique due to its trifluoropropan-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C16H19Br2F3N2O

Molecular Weight

472.14 g/mol

IUPAC Name

3-[(2-amino-3,5-dibromophenyl)methyl-cyclohexylamino]-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C16H19Br2F3N2O/c17-11-6-10(15(22)13(18)7-11)8-23(9-14(24)16(19,20)21)12-4-2-1-3-5-12/h6-7,12H,1-5,8-9,22H2

InChI Key

OYOLCJGVCGTJOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=C(C(=CC(=C2)Br)Br)N)CC(=O)C(F)(F)F

Origin of Product

United States

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